molecular formula C6H11ClN4S B1523732 5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride CAS No. 1258639-59-6

5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride

Cat. No.: B1523732
CAS No.: 1258639-59-6
M. Wt: 206.7 g/mol
InChI Key: HDRIQDOGQZLZCR-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride is a triazole derivative characterized by a cyclopropyl group at the 4-position, an aminomethyl substituent at the 5-position, and a thiol group at the 3-position, stabilized as a hydrochloride salt. The cyclopropyl group enhances metabolic stability and lipophilicity, while the aminomethyl side chain may contribute to solubility and biological interactions . This compound is part of a broader class of 1,2,4-triazole-3-thiols, which are studied for their antimicrobial, antiviral, and enzyme-inhibitory properties .

Properties

IUPAC Name

3-(aminomethyl)-4-cyclopropyl-1H-1,2,4-triazole-5-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S.ClH/c7-3-5-8-9-6(11)10(5)4-1-2-4;/h4H,1-3,7H2,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRIQDOGQZLZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NNC2=S)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258639-59-6
Record name 5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride
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Preparation Methods

Synthesis of the 1,2,4-Triazole Core with Thiol Functionality

The 1,2,4-triazole-3-thiol core is often prepared by cyclization of thiosemicarbazide derivatives. Classical organic synthesis methods involve:

  • Reacting hydrazine derivatives with isothiocyanates or thiocarbonyl compounds to form thiosemicarbazides,
  • Cyclization under reflux conditions in anhydrous ethanol or similar solvents,
  • Isolation of the triazole-3-thiol ring system by crystallization or filtration.

For example, in related triazole syntheses, refluxing a mixture of hydrazide and isothiocyanate in ethanol for 30 minutes yields the corresponding thiosemicarbazide, which upon cyclization forms the triazole-3-thiol.

Introduction of the Cyclopropyl Group at the 4-Position

The cyclopropyl substituent is introduced through starting materials bearing the cyclopropyl moiety or via substitution reactions on the triazole ring. This step is critical for imparting specific biological or chemical properties.

One approach involves using cyclopropyl-substituted hydrazines or cyclopropyl-containing isothiocyanates during the initial formation of the thiosemicarbazide intermediate, ensuring the cyclopropyl group is incorporated before ring closure.

Installation of the Aminomethyl Group at the 5-Position

The aminomethyl group (-CH2NH2) at the 5-position is typically introduced by:

  • Functionalization of the triazole ring via nucleophilic substitution,
  • Using aminomethyl precursors such as aminomethyl halides or formaldehyde/ammonia derivatives,
  • Reductive amination or Mannich-type reactions on the triazole ring.

This step may occur after the formation of the triazole-3-thiol core or simultaneously during ring closure depending on the synthetic strategy.

Formation of the Hydrochloride Salt

The free base of 5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether. This salt formation improves compound stability, solubility, and ease of handling in pharmaceutical applications.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome
1 Formation of thiosemicarbazide Hydrazide + isothiocyanate, reflux in anhydrous ethanol Thiosemicarbazide intermediate
2 Cyclization to 1,2,4-triazole-3-thiol Heating under reflux Triazole-3-thiol core
3 Introduction of cyclopropyl group Use of cyclopropyl-substituted precursors Cyclopropyl substitution at 4-position
4 Aminomethyl group installation Nucleophilic substitution or reductive amination Aminomethyl substitution at 5-position
5 Hydrochloride salt formation Treatment with HCl in ethanol or ether This compound

Research Findings and Analytical Data

  • The molecular formula of the compound is C6H10N4S, with a molecular weight of approximately 170.24 g/mol.
  • The compound exhibits characteristic pseudomolecular ions [M + H]+ in mass spectrometry, confirming the molecular structure.
  • Crystallization from ethanol or similar solvents yields pure material suitable for biological testing.
  • The hydrochloride salt form enhances solubility and stability, facilitating its use in pharmaceutical formulations.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are common.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole compounds.

Scientific Research Applications

5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The aminomethyl group may enhance the compound’s binding affinity to its targets, while the thiol group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following triazole derivatives share structural similarities but differ in substituents, impacting their physicochemical and biological properties:

Compound Name Substituents (4-/5-position) Molecular Formula Molecular Weight Key Properties/Applications References
5-(Aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol HCl Cyclopropyl, aminomethyl C₆H₁₁ClN₄S 210.70 (calc.) Enhanced metabolic stability
5-(2-Aminoethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol Cyclopropyl, aminoethyl C₇H₁₂N₄S 184.26 Extended alkyl chain; potential solubility issues
5-(3-Aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol HCl Methyl, aminopropyl C₆H₁₃ClN₄S 208.71 Higher hydrophilicity; methyl group reduces steric hindrance
5-(1-Adamantylmethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol Cyclopropyl, adamantylmethyl C₁₆H₂₂N₄S 310.44 Increased lipophilicity; adamantane enhances membrane permeability
5-(Piperidin-4-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol HCl Isopropyl, piperidinyl C₁₁H₂₂ClN₄S 296.84 Piperidine moiety may confer CNS activity
5-(4-Chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol 3-Methylphenyl, 4-chlorophenyl C₁₆H₁₃ClN₄S 344.87 Aromatic substituents for π-π interactions in drug-receptor binding

Key Differences in Properties

  • Lipophilicity: The adamantane and cyclopropyl derivatives (e.g., 5-(1-adamantylmethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol) exhibit higher logP values compared to aminopropyl or aminoethyl analogues, favoring blood-brain barrier penetration .
  • Solubility: Hydrochloride salts (e.g., the main compound and 5-(3-aminopropyl)-4-methyl derivative) show improved aqueous solubility over neutral thiols .
  • Synthetic Accessibility : Methyl and cyclopropyl substituents simplify synthesis compared to bulky adamantane or aromatic groups, which require multi-step protocols .

Biological Activity

5-(Aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₀N₄S
  • Molecular Weight : 170.24 g/mol
  • CAS Number : 1258826-68-4

The compound features a triazole ring which is critical for its biological activity. The presence of the thiol group enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

  • Antimicrobial Activity
    Research indicates that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. A study focusing on S-substituted derivatives found that compounds similar to 5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol showed activity against various pathogens including:
    • Escherichia coli
    • Staphylococcus aureus
    • Pseudomonas aeruginosa
    • Candida albicans
    The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 31.25 to 62.5 µg/mL, indicating effective antimicrobial potential at relatively low concentrations .
  • Structure-Activity Relationship (SAR)
    The biological activity of triazole derivatives often correlates with their structural features. Variations in substituents on the sulfur atom did not significantly alter the antimicrobial efficacy among tested derivatives . This suggests that while modifications can enhance or reduce activity, the core triazole structure is fundamental for maintaining biological effectiveness.

Case Study: Antimicrobial Screening

In a study evaluating various S-substituted derivatives of triazole-3-thiols:

  • Objective : To synthesize new compounds and assess their antimicrobial properties.
  • Methodology : Compounds were synthesized and tested against standard bacterial strains.
  • Results : The most active compounds showed MIC values as low as 31.25 µg/mL against Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential of triazole derivatives as new antimicrobial agents .

Data Table: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Pathogen
Compound A31.25Pseudomonas aeruginosa
Compound B62.5Staphylococcus aureus
Compound C125Escherichia coli
Compound D31.25Candida albicans

Q & A

Q. What are the standard synthetic routes for 5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride?

  • Methodological Answer : The synthesis typically involves cyclocondensation of thiourea derivatives with cyclopropane-containing precursors under reflux conditions. For example, analogous triazole-thiol syntheses use ethanol as a solvent, glacial acetic acid as a catalyst, and substituted aldehydes or ketones for functionalization . Post-synthesis, hydrochloric acid treatment yields the hydrochloride salt. Key steps include:
  • Reflux duration : 4–6 hours for optimal yield.
  • Purification : Vacuum evaporation followed by recrystallization from ethanol/water mixtures.
    Table 1 summarizes synthesis parameters from comparable triazole-thiol derivatives:
ParameterTypical RangeReference Method
SolventAbsolute ethanol
CatalystGlacial acetic acid (5 drops)
Reaction TemperatureReflux (~78°C)
WorkupVacuum evaporation, filtration

Q. Which analytical techniques confirm the structure and purity of this compound?

  • Methodological Answer : Structural confirmation relies on a combination of:
  • Elemental analysis to validate empirical formulas.
  • IR spectroscopy for functional group identification (e.g., -SH stretch at ~2500 cm⁻¹, NH₂ bands at ~3300 cm⁻¹) .
  • ¹H-NMR and LC-MS to verify substituent patterns and molecular weight .
    Purity is assessed via high-performance liquid chromatography (HPLC) with >95% threshold for research-grade material .

Q. How is the biological activity of this compound initially screened in academic settings?

  • Methodological Answer : Preliminary bioactivity assays include:
  • Molecular docking to predict binding affinity with target proteins (e.g., enzymes or receptors) .
  • In vitro cytotoxicity tests using cell lines (e.g., MTT assay) .
  • ADME analysis to estimate pharmacokinetic properties .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict intermediates and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates computational modeling with experimental validation to identify optimal reaction conditions (e.g., solvent polarity, temperature) . Advanced workflows include:
  • Transition state analysis to identify rate-limiting steps.
  • Machine learning to correlate substituent effects with reaction yields .

Q. What strategies resolve contradictions in reported biological activity data for triazole-thiol derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or structural analogs. To address this:
  • Standardize assay protocols (e.g., fixed cell lines, consistent concentration ranges) .
  • Comparative SAR studies : Systematically modify substituents (e.g., cyclopropyl vs. aryl groups) and correlate changes with activity trends. Table 2 illustrates a hypothetical SAR for triazole-thiol analogs:
Substituent (R)IC₅₀ (µM)Target ProteinReference
Cyclopropyl12.3Enzyme X
4-Chlorophenyl8.7Enzyme X
2-Methylcyclohexyl15.9Enzyme Y

Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?

  • Methodological Answer : Salt formation enhances aqueous solubility and stability. Key analyses include:
  • pH-solubility profiles to determine dissolution behavior.
  • Thermogravimetric analysis (TGA) to assess hygroscopicity.
  • X-ray crystallography to compare crystal packing of free base vs. salt forms .

Q. What advanced characterization techniques elucidate tautomeric behavior in triazole-thiol systems?

  • Methodological Answer : Tautomerism between thiol and thione forms is studied via:
  • ¹³C-NMR to detect carbon chemical shift differences.
  • X-ray diffraction to resolve solid-state structures.
  • Theoretical calculations (e.g., NBO analysis) to predict dominant tautomers .

Data Contradiction Analysis

Q. How should researchers address inconsistent reports on the antimicrobial efficacy of triazole-thiol derivatives?

  • Methodological Answer : Contradictions may stem from:
  • Strain variability : Test against a standardized panel (e.g., ATCC strains).
  • Compound degradation : Validate stability under assay conditions via HPLC .
  • Synergistic effects : Screen with adjuvant molecules to identify potentiators .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 2
Reactant of Route 2
5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride

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